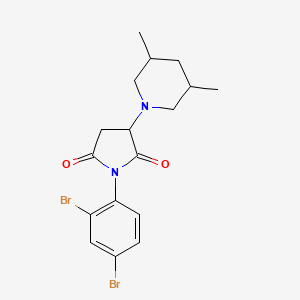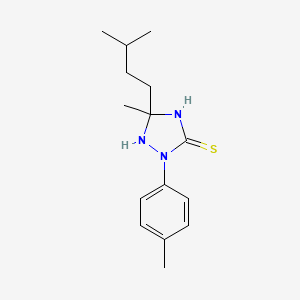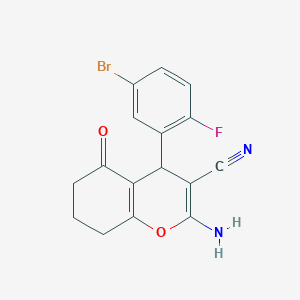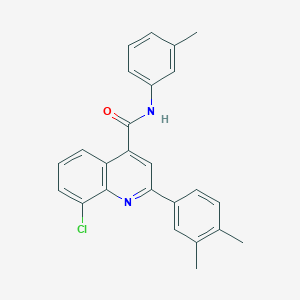![molecular formula C15H16F3N7O4 B11522296 4-[(E)-(methoxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522296.png)
4-[(E)-(methoxyimino){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methyl]-1,2,5-oxadiazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-(METHOXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound with a unique structure that includes a piperazine ring, a nitro group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(METHOXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like ethanol or DMF (Dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(METHOXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperazine ring allows for various substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups into the piperazine ring.
Scientific Research Applications
4-[(E)-(METHOXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-(METHOXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets and pathways. The compound’s nitro group and piperazine ring play crucial roles in its bioactivity. It can bind to enzymes and receptors, inhibiting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl(phenyl)methanone
- 1-(5-Chloro-2-nitrophenyl)-4-(2-nitro-4-(trifluoromethyl)phenyl)piperazine
- 2-(4-(2-Nitro-4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanol
Uniqueness
4-[(E)-(METHOXYIMINO)({4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL})METHYL]-1,2,5-OXADIAZOL-3-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H16F3N7O4 |
|---|---|
Molecular Weight |
415.33 g/mol |
IUPAC Name |
4-[(E)-N-methoxy-C-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]carbonimidoyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C15H16F3N7O4/c1-28-22-14(12-13(19)21-29-20-12)24-6-4-23(5-7-24)10-3-2-9(15(16,17)18)8-11(10)25(26)27/h2-3,8H,4-7H2,1H3,(H2,19,21)/b22-14+ |
InChI Key |
CXLHHYBURYYJRL-HYARGMPZSA-N |
Isomeric SMILES |
CO/N=C(\C1=NON=C1N)/N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Canonical SMILES |
CON=C(C1=NON=C1N)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]furan-2-carboxamide](/img/structure/B11522214.png)

![Methyl 2-[(3-ethoxy-1,1,1-trifluoro-2-{[(2-fluorophenyl)carbonyl]amino}-3-oxopropan-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11522226.png)

![4-[3-(4,5-Dicyano-2-nitrophenoxy)-5-methylphenoxy]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B11522240.png)
![Ethyl 4-{3-[4-(2-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11522245.png)
![N-(2-chloro-4-nitrophenyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine](/img/structure/B11522247.png)


![3-(diphenylmethoxy)-4-[(4-methylphenyl)sulfonyl]-1,5-diphenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11522272.png)
![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-5-ethyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11522280.png)


![N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine](/img/structure/B11522306.png)
